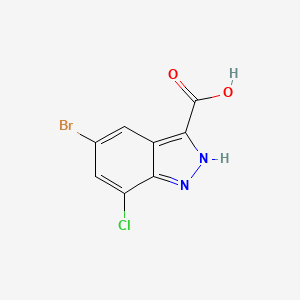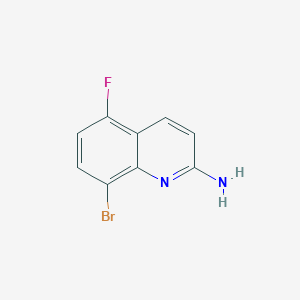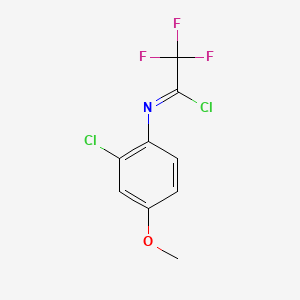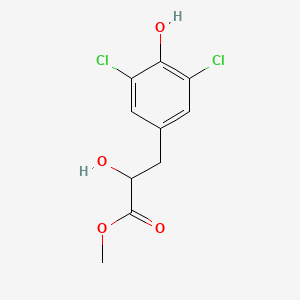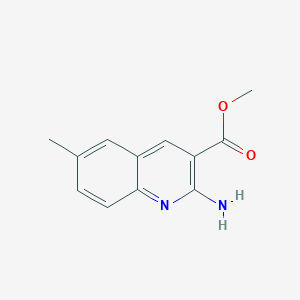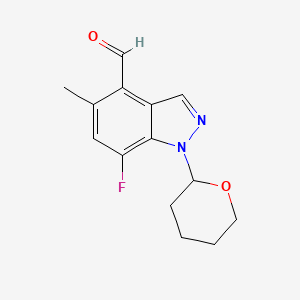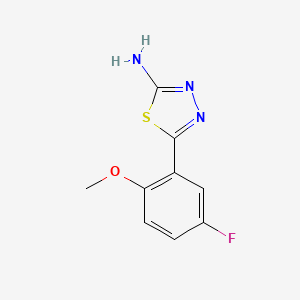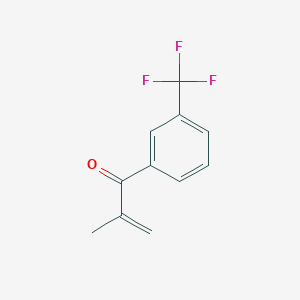
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The propenone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-(3-trifluoromethyl-phenyl)-propan-1-ol: A reduced form of the propenone compound.
3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the propenone compound.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups attached to a phenyl ring.
Uniqueness
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone is unique due to its combination of a trifluoromethyl group and a propenone moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H9F3O |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C11H9F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1H2,2H3 |
InChI-Schlüssel |
QINBRWVGFMOWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


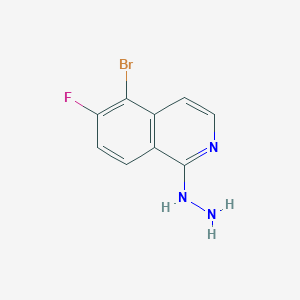

![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)

